molecular formula C16H14N2 B3062988 1-benzyl-5-phenyl-1H-imidazole CAS No. 53704-79-3

1-benzyl-5-phenyl-1H-imidazole

Cat. No.: B3062988
CAS No.: 53704-79-3
M. Wt: 234.29 g/mol
InChI Key: AWZYHJQWJWUOHS-UHFFFAOYSA-N
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Description

1-Benzyl-5-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an imidazole ring substituted with a benzyl group at the first position and a phenyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-phenyl-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-phenyl-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the substituent groups.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution can introduce various functional groups onto the benzyl or phenyl rings.

Scientific Research Applications

1-Benzyl-5-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

  • 1-Benzyl-2-phenyl-1H-imidazole
  • 1-Benzyl-4,5-dihydro-2-phenyl-1H-imidazole
  • 1-Benzyl-2-phenyl-4,5-dihydro-1H-imidazole

Uniqueness: 1-Benzyl-5-phenyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

CAS No.

53704-79-3

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

1-benzyl-5-phenylimidazole

InChI

InChI=1S/C16H14N2/c1-3-7-14(8-4-1)12-18-13-17-11-16(18)15-9-5-2-6-10-15/h1-11,13H,12H2

InChI Key

AWZYHJQWJWUOHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C3=CC=CC=C3

Origin of Product

United States

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